Covalent Hydration Thermodynamics: 7-Azapteridine Is Fully Hydrated Where Pteridine Remains Largely Anhydrous
Combined quantum mechanical and thermodynamic cycle perturbation calculations give a relative hydration free energy (ΔΔG_hyd) of –6.1 kcal·mol⁻¹ for 7-azapteridine versus pteridine, correctly predicting that 7-azapteridine is completely hydrated under conditions that leave pteridine only ~20% hydrated [1]. This is not a marginal shift: it represents >80% difference in the equilibrium population of the hydrated species and reflects the heightened electrophilicity of the C=N bonds in the triazine ring.
| Evidence Dimension | Covalent hydration free energy (ΔΔG_hyd) and equilibrium hydration extent |
|---|---|
| Target Compound Data | ΔΔG_hyd = –6.1 kcal·mol⁻¹ vs. pteridine; essentially 100% hydrated under test conditions |
| Comparator Or Baseline | Pteridine: only ~20% hydrated under identical conditions |
| Quantified Difference | ΔΔG_hyd = –6.1 kcal·mol⁻¹; hydration extent difference >80 percentage points |
| Conditions | QM/thermodynamic cycle perturbation validated against experimental hydration constants (1998JA3295) |
Why This Matters
A buyer requiring a heterocyclic scaffold that predominantly exists as a covalent hydrate in aqueous media—crucial for solubility-limited formulations or biological assays—must select 7-azapteridine over pteridine, which remains mostly anhydrous.
- [1] Boyle, P. H. Bicyclic 6-6 Systems: Five or More Heteroatoms. In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 7, pp 785–840 (citing J. Am. Chem. Soc. 1998, 120, 3295). https://www.academia.edu/113377335/Bicyclic_6_6_Systems_Five_or_More_Heteroatoms. View Source
